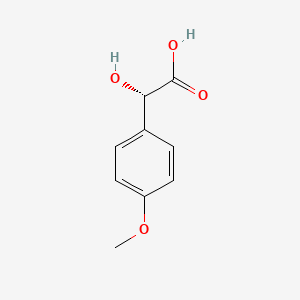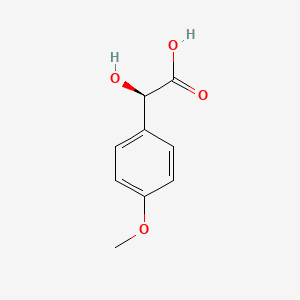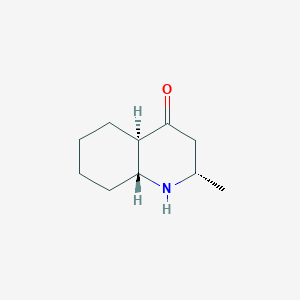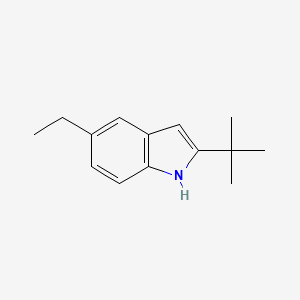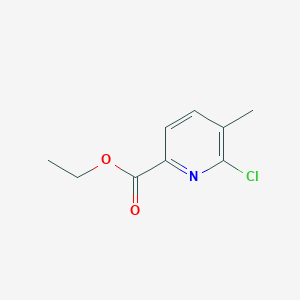![molecular formula C15H23IN6O5S B1311206 5'-[[(3S)-3-Amino-3-carboxipropil]metilsulfonio]-5'-desoxi-adenosina yoduro CAS No. 3493-13-8](/img/structure/B1311206.png)
5'-[[(3S)-3-Amino-3-carboxipropil]metilsulfonio]-5'-desoxi-adenosina yoduro
Descripción general
Descripción
5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide is a useful research compound. Its molecular formula is C15H23IN6O5S and its molecular weight is 526.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Donador de metilo
La S-adenosil-L-metionina (SAM) es una molécula de sulfonio trialquílico de origen natural que suele asociarse a reacciones biológicas de metiltransferasa. Se sabe que dona grupos metileno, aminocarboxipropil, adenosil y amino durante las reacciones biosintéticas de productos naturales .
Catalizador enzimático
Las enzimas dependientes de SAM se caracterizan por un pliegue de metiltransferasa, pero no todas son necesariamente metiltransferasas. Otras enzimas dependientes de SAM no poseen dicha característica estructural, lo que sugiere una diversificación a lo largo de diferentes linajes evolutivos .
Propiedades farmacocinéticas
Se ha descubierto que una nueva forma de SAM, la sal de fitato, tiene mejores propiedades farmacocinéticas en comparación con la forma tosilada de SAM (SAM PTS). El anión fitato protege a la SAM de la degradación, probablemente debido a la impedimento estérico ejercido por el contraión .
Restauración de la función hepática
La administración de una sal estable de SAMe, ya sea por vía oral o parenteral, ha demostrado restaurar la función hepática normal en presencia de diversas enfermedades hepáticas crónicas .
Síntesis quimioenzimática
Los análogos de la SAM se aplican cada vez más a la modificación catalizada por metiltransferasa (MT) de biomoléculas, incluidas proteínas, ácidos nucleicos y moléculas pequeñas .
Tratamiento de la depresión
Se dice que la SAMe es eficaz para el tratamiento de la depresión .
Tratamiento de la osteoartritis
Se ha afirmado que la SAMe es eficaz para el tratamiento de la osteoartritis .
Inhibidor plaquetario
Mecánicamente, se ha demostrado que la SAMe es un inhibidor plaquetario .
Mecanismo De Acción
Target of Action
S-Adenosyl-L-methionine iodide, also known as 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide, is an important methyl donor found in all living organisms . It primarily targets enzymes that require a methyl group for their function. These enzymes are involved in a wide range of biological processes, including DNA methylation, protein methylation, and neurotransmitter synthesis .
Mode of Action
The compound interacts with its target enzymes by donating its methyl group . This methylation process alters the function of the enzymes and can result in significant changes in cellular processes. For instance, DNA methylation can lead to changes in gene expression, while protein methylation can alter protein function .
Biochemical Pathways
The donation of the methyl group by S-Adenosyl-L-methionine iodide is a key step in several biochemical pathways. For example, in the methionine cycle, it is converted into S-adenosyl-L-homocysteine (SAH) after donating its methyl group . This cycle is crucial for the synthesis of methionine, an essential amino acid, and for the generation of other important biomolecules .
Result of Action
The molecular and cellular effects of S-Adenosyl-L-methionine iodide’s action are diverse due to its role as a methyl donor. Methylation can influence gene expression, protein function, and neurotransmitter synthesis, among other processes . Therefore, the compound’s action can have wide-ranging effects on cellular function and overall organism health.
Análisis Bioquímico
Biochemical Properties
5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide is involved in numerous biochemical reactions as a methyl donor. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is methionine adenosyltransferase, which catalyzes the formation of S-adenosyl-L-methionine from methionine and ATP . This compound also interacts with methyltransferases, which transfer the methyl group from S-adenosyl-L-methionine to various substrates, including DNA, RNA, proteins, and lipids . These interactions are essential for regulating gene expression, protein function, and lipid metabolism.
Cellular Effects
5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide has profound effects on various types of cells and cellular processes. It influences cell function by participating in methylation reactions that regulate gene expression and cellular metabolism . For instance, DNA methylation, mediated by DNA methyltransferases, is crucial for gene silencing and genomic stability. Additionally, this compound affects cell signaling pathways by methylating signaling proteins, thereby modulating their activity and interactions . These effects are vital for maintaining cellular homeostasis and responding to environmental changes.
Molecular Mechanism
The molecular mechanism of 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide involves its role as a methyl donor in various biochemical reactions. It binds to methyltransferases and donates its methyl group to substrates, resulting in the formation of S-adenosyl-L-homocysteine . This process is critical for regulating gene expression, protein function, and lipid metabolism. Additionally, this compound can inhibit or activate enzymes by methylating specific amino acid residues, thereby altering their activity and function . These molecular interactions are essential for maintaining cellular function and homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide can change over time. The stability and degradation of this compound are influenced by various factors, including temperature, pH, and the presence of other biomolecules . Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in gene expression and metabolic activity . These temporal effects are important for understanding the long-term impact of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide vary with different dosages in animal models. At low doses, this compound can enhance cellular function by promoting methylation reactions and regulating gene expression . At high doses, it can have toxic or adverse effects, including cellular stress and apoptosis . These dosage effects are crucial for determining the therapeutic potential and safety of this compound in various applications.
Metabolic Pathways
5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide is involved in several metabolic pathways, including transmethylation, transsulfuration, and aminopropylation . It interacts with enzymes such as methionine adenosyltransferase and methyltransferases to regulate the flow of metabolites and maintain cellular homeostasis . These interactions are essential for controlling metabolic flux and ensuring the proper functioning of cellular processes.
Transport and Distribution
The transport and distribution of 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of this compound to specific cellular compartments, where it can exert its biochemical effects . Understanding the transport and distribution of this compound is important for elucidating its role in cellular function and metabolism.
Subcellular Localization
The subcellular localization of 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide is critical for its activity and function. This compound is directed to specific compartments or organelles by targeting signals and post-translational modifications . For example, it may be localized to the nucleus for DNA methylation or to the cytoplasm for protein methylation . These localization patterns are essential for understanding the precise role of this compound in cellular processes.
Propiedades
IUPAC Name |
(3-amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O5S.HI/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMWYLXPEGFCFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23IN6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3493-13-8 | |
| Record name | S-(5'-Deoxy-5'-adenosyl)methionine iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003493138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(5'-deoxy-5'-adenosyl)methionine iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







